1,2,4,5,7,8-Hexachloro-9H-xanthene
Overview
Description
1,2,4,5,7,8-Hexachloro-9H-xanthene is a chlorinated derivative of xanthene, characterized by the presence of six chlorine atoms attached to the xanthene core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5,7,8-Hexachloro-9H-xanthene can be synthesized through the chlorination of xanthene derivatives. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of xanthene in large-scale reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,7,8-Hexachloro-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated xanthenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of hydroxylated or aminated xanthenes.
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of partially dechlorinated xanthenes.
Scientific Research Applications
1,2,4,5,7,8-Hexachloro-9H-xanthene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various xanthene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthene involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,7,8-Hexachloro-9H-xanthene: Another chlorinated xanthene derivative with similar properties.
1,2,3,4,5,6-Hexachlorocyclohexane: A chlorinated cyclohexane with different structural and chemical properties.
Uniqueness
1,2,4,5,7,8-Hexachloro-9H-xanthene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
IUPAC Name |
1,2,4,5,7,8-hexachloro-9H-xanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJKLXQRMWQYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191560 | |
Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38178-99-3 | |
Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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